Tanzisertib

Descripción general

Descripción

JNK930, también conocido como Tanzisertib, es un inhibidor potente, selectivo y activo por vía oral de las enzimas quinasa N-terminal de c-Jun (JNK). Las enzimas JNK son parte de la familia de las proteínas quinasas activadas por mitógenos (MAPK), que desempeñan funciones cruciales en las respuestas celulares a las señales de estrés. JNK930 ha mostrado ser prometedor en el tratamiento de diversas afecciones fibrosas e inflamatorias, lo que lo convierte en un compuesto de gran interés en la investigación médica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de JNK930 implica varios pasos, comenzando con la preparación de intermedios clave. El proceso generalmente incluye los siguientes pasos:

Formación de la estructura principal: La estructura principal de JNK930 se sintetiza mediante una serie de reacciones de condensación y ciclación. Estas reacciones a menudo implican el uso de reactivos como aminas, aldehídos y cetonas en condiciones controladas.

Modificaciones del grupo funcional: La estructura principal se modifica luego para introducir grupos funcionales específicos que mejoran la actividad y la selectividad del compuesto. Este paso puede implicar reacciones como alquilación, acilación y halogenación.

Purificación y caracterización: El producto final se purifica utilizando técnicas como la cromatografía en columna y la recristalización.

Métodos de producción industrial

La producción industrial de JNK930 sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia y el rendimiento, a menudo involucrando sistemas automatizados y técnicas de alto rendimiento. Se implementan medidas de control de calidad en varias etapas para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

JNK930 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: JNK930 puede oxidarse para formar varios derivados oxidados. Los agentes oxidantes comunes utilizados en estas reacciones incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Las reacciones de reducción de JNK930 implican la adición de átomos de hidrógeno, típicamente utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: JNK930 puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones anhidras.

Sustitución: Nucleófilos como haluros, aminas y alcoholes en diversas condiciones de disolvente.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y compuestos sustituidos con diferentes grupos funcionales. Estos productos a menudo se caracterizan utilizando técnicas espectroscópicas para confirmar sus estructuras .

Aplicaciones Científicas De Investigación

JNK930 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: JNK930 se utiliza como un compuesto de herramienta para estudiar la inhibición de las enzimas JNK y su papel en varias vías bioquímicas.

Biología: En la investigación biológica, JNK930 se utiliza para investigar las respuestas celulares a las señales de estrés y la regulación de la expresión génica.

Medicina: JNK930 ha mostrado potencial en el tratamiento de afecciones fibrosas e inflamatorias, como la fibrosis pulmonar idiopática y el asma grave crónica. .

Industria: En la industria farmacéutica, JNK930 se está desarrollando como un agente terapéutico para diversas enfermedades.

Mecanismo De Acción

JNK930 ejerce sus efectos inhibiendo selectivamente la actividad de las enzimas JNK. Las enzimas JNK son activadas por diversas señales de estrés y juegan un papel crucial en las respuestas celulares, incluida la inflamación, la apoptosis y la proliferación celular. Al inhibir la actividad de JNK, JNK930 modula estos procesos celulares, lo que lleva a sus efectos terapéuticos .

Objetivos moleculares y vías

Objetivos moleculares: JNK930 se dirige al sitio de unión al ATP de las enzimas JNK, evitando su activación y la posterior fosforilación de los objetivos aguas abajo.

Vías involucradas: JNK930 afecta la vía de señalización MAPK, que participa en la regulación de la expresión génica, la supervivencia celular y la apoptosis.

Comparación Con Compuestos Similares

JNK930 se compara con otros compuestos similares en función de su selectividad, potencia y potencial terapéutico. Algunos compuestos similares incluyen:

SP600125: Un inhibidor de JNK ampliamente utilizado con menor selectividad en comparación con JNK930.

CC-401: Otro inhibidor de JNK con potencial terapéutico similar, pero diferentes propiedades farmacocinéticas.

AS601245: Un inhibidor de JNK con una estructura química y un mecanismo de acción diferentes.

Singularidad de JNK930

JNK930 destaca por su alta selectividad y potencia como inhibidor de JNK. Su biodisponibilidad oral y su perfil farmacocinético favorable lo convierten en un candidato prometedor para aplicaciones terapéuticas. Además, JNK930 ha mostrado potencial en el tratamiento de una amplia gama de enfermedades, incluidas las afecciones fibrosas e inflamatorias, lo que lo convierte en un compuesto versátil en la investigación médica .

Actividad Biológica

Tanzisertib is a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway, specifically targeting JNK2 and JNK3. This compound has garnered attention due to its potential therapeutic applications in various fibrotic diseases and neurodegenerative disorders. Below, we delve into its biological activity, including mechanisms of action, preclinical findings, and clinical trial data.

This compound primarily inhibits JNK1/2 with a notable bias towards JNK2. The inhibition of JNK enzymes is crucial as they play a significant role in cellular responses to stress, inflammation, and apoptosis. By selectively targeting these kinases, this compound aims to modulate fibrotic processes and neurodegenerative pathways.

- IC50 Values :

- JNK3: 6 nM

- JNK2: 7 nM

- JNK1: 61 nM

These values indicate a strong selectivity for JNK3 over JNK1 and JNK2, which is essential for minimizing off-target effects and enhancing therapeutic efficacy in conditions like idiopathic pulmonary fibrosis (IPF) and Alzheimer's disease (AD) .

Antifibrotic Activity

In preclinical studies, this compound demonstrated promising antifibrotic effects in models of pulmonary fibrosis. For instance:

- Bleomycin-Induced Pulmonary Fibrosis Model : this compound treatment resulted in reduced fibrosis markers and improved lung function metrics in animal models .

- Mechanistic Insights : The compound was shown to decrease the production of pro-inflammatory cytokines such as TNF-α in acute models, suggesting its role in modulating inflammatory responses associated with fibrosis .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties:

- In vitro studies indicated that it could protect neurons from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease. This protection was attributed to the inhibition of JNK-mediated phosphorylation pathways that lead to neuronal apoptosis .

Clinical Trials

This compound has entered several clinical trials, particularly focusing on IPF:

- Phase II Trials : The compound was evaluated for its efficacy and safety in patients with idiopathic pulmonary fibrosis. However, reports indicate that these trials were halted due to unspecified reasons .

- Potential Applications : Beyond IPF, there is interest in exploring this compound for other conditions linked to JNK dysregulation, including neurodegenerative diseases such as AD .

Case Studies

A notable case study involved the use of this compound within accelerated clinical trial frameworks at the Moores Cancer Center. This approach aimed to streamline patient access to innovative therapies, highlighting the importance of rapid clinical trial activation for compounds like this compound .

Summary Table of Biological Activities

| Activity Type | Target Enzyme | IC50 (nM) | Observed Effects |

|---|---|---|---|

| Antifibrotic | JNK3 | 6 | Reduced fibrosis in pulmonary models |

| Anti-inflammatory | TNF-α | N/A | Decreased levels in acute models |

| Neuroprotective | Aβ-induced | N/A | Protection against neuronal apoptosis |

Propiedades

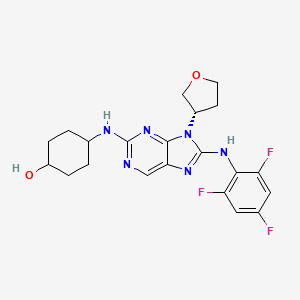

IUPAC Name |

4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)/t12?,13-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGLGMOPHJQDJB-MOKVOYLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025671, DTXSID901026042 | |

| Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899805-25-5, 1629774-47-5 | |

| Record name | Tanzisertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0899805255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanzisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11798 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANZISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5O06306UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.